molecular formula C20H16O4 B215920 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate

Cat. No. B215920
M. Wt: 320.3 g/mol
InChI Key: PGUPRKVOKIJIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate is a chemical compound that belongs to the family of furoic acid derivatives. It has been used in scientific research to investigate its potential applications in various fields.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate has been used in scientific research for various applications. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. In addition, it has been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of cell growth, inflammation, and immune response.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the research on 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate. One potential direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its biological effects. Furthermore, it may be possible to modify the structure of this compound to improve its solubility and bioavailability, which could enhance its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate involves the reaction of 4-methylacetophenone, benzaldehyde, and furoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and purity and can be further purified by recrystallization.

properties

Product Name

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-furoate

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] furan-2-carboxylate

InChI

InChI=1S/C20H16O4/c1-14-9-11-15(12-10-14)18(21)19(16-6-3-2-4-7-16)24-20(22)17-8-5-13-23-17/h2-13,19H,1H3

InChI Key

PGUPRKVOKIJIOV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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